molecular formula C13H12BrN3O3 B2458534 3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-11-0

3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2458534
CAS RN: 2034365-11-0
M. Wt: 338.161
InChI Key: YHWVPTUUFHRNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a novel compound that has been synthesized for potential biological applications . It is part of a larger family of compounds known as imidazolidine-2,4-diones, which are known for their broad range of chemical and biological properties .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of these novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Construction of β-lactams

Azetidin-2,3-diones, such as “3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione”, are useful synthetic targets for the construction of β-lactams with the cephamycin, asparenomycin, and noncardican type side chains .

Synthesis of 3-alkyl/aryl/allyl-β-lactams

Azetidin-2,3-diones are important synthons for 3-alkyl/aryl/allyl-β-lactams . These compounds have shown to be biologically active as cholesterol acyl transferase inhibitors, thrombin inhibitors, and apoptosis inductors .

Synthesis of 3-alkylidene-β-lactams

Azetidin-2,3-diones are also used in the synthesis of 3-alkylidene-β-lactams . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Synthesis of Bicyclic β-lactams

Azetidin-2,3-diones are used in the synthesis of bicyclic β-lactams . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Precursors to α-hydroxy-β-amino acids

Azetidin-2,3-diones with known configuration serve as the precursors to α-hydroxy-β-amino acids . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Precursors to Peptides

Azetidin-2,3-diones are also used as precursors to peptides . These compounds have shown to be biologically active and have various applications in the field of medicinal chemistry .

Precursors to Anticancer Drugs

Azetidin-2,3-diones are used as precursors to taxol, taxotere (highly promising anticancer drugs), and bestatin, a peptide enzyme inhibitor with antimicrobial, anticancer, and immunomodifier properties .

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-Bromobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It’s part of the imidazole family, which is known for its broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

properties

IUPAC Name

3-[1-(2-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWVPTUUFHRNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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